molecular formula C6H9IN2 B2518860 4-iodo-1-propyl-1H-pyrazole CAS No. 1342492-73-2

4-iodo-1-propyl-1H-pyrazole

Cat. No.: B2518860
CAS No.: 1342492-73-2
M. Wt: 236.056
InChI Key: POEZGGAVBDAFFG-UHFFFAOYSA-N
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Description

4-iodo-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9IN2 and its molecular weight is 236.056. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Scaffolds in Drug Design

Pyrazole scaffolds have been identified as central components in the design of anti-viral and anti-inflammatory therapeutics. These compounds have shown efficacy against various targets, including HSV-1, NNRTI, H1N1, CoX-1, and CoX-2, highlighting their broad spectrum of potential applications in drug development. The versatility of pyrazole derivatives in medicinal chemistry underscores their importance in discovering new therapeutic agents (Karati, Mahadik, & Kumar, 2022).

Pyrazoline Derivatives and Anticancer Agents

The synthesis of pyrazoline derivatives and their evaluation as new anticancer agents have been a significant focus of recent research updates. Pyrazoline, a closely related heterocyclic compound, has shown a high biological effect in various synthetic strategies, pointing towards its utility in anticancer therapy. This research emphasizes the importance of pyrazoline and its derivatives in developing potent anticancer agents (Ray et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

Recent developments in the multicomponent synthesis of pyrazole derivatives have been highlighted for their potential in producing biologically active molecules. These advancements cover various activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties, showcasing the pyrazole moiety's immense therapeutic potential. Such synthetic approaches offer efficient routes to explore pyrazole derivatives for pharmaceutical applications (Becerra, Abonía, & Castillo, 2022).

Pyrazole Derivatives as Therapeutic Targets for Neurodegenerative Disorders

Pyrazolines have been identified as significant for their essential biological activities, particularly in treating neurodegenerative diseases. Their stability and versatility in structural modification make them promising candidates for developing therapeutic agents against Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. This research demonstrates the neuroprotective properties of pyrazolines, indicating their potential in managing neurodegenerative diseases (Ahsan et al., 2022).

Safety and Hazards

“4-iodo-1-propyl-1H-pyrazole” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .

Properties

IUPAC Name

4-iodo-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZGGAVBDAFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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